1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole
Description
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a pyrazole derivative substituted with an isopropyl group at position 1, a methoxy group at position 3, and a nitro group at position 4. Its molecular formula is C₇H₁₂N₃O₃, with a calculated molecular weight of 186.19 g/mol. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methoxy-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)9-4-6(10(11)12)7(8-9)13-3/h4-5H,1-3H3 |
InChI Key |
IDRYJMSCBFDZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 1-isopropyl-3-methoxy-4-nitro-1H-pyrazole with related compounds:
Key Comparative Findings
Substituent Effects on Reactivity and Solubility
- Methoxy vs. Ester Group : The target compound’s methoxy group (electron-donating) contrasts with the methyl ester in the compound (electron-withdrawing). Esters (-COOCH₃) may increase reactivity in nucleophilic acyl substitution, whereas methoxy groups (-OCH₃) stabilize aromatic rings via resonance .
- Aliphatic vs. Aryl Substituents : The target’s isopropyl group (aliphatic) reduces steric hindrance compared to the bulky aryl groups (e.g., 4-bromophenyl) in compounds. Aryl substituents increase hydrophobicity, lowering solubility in polar solvents .
- Salt Formation : The hydrochloride salt in enhances aqueous solubility, a property absent in the neutral target compound .
Spectroscopic and Physical Properties
- Compounds with aryl nitro groups (e.g., 2m in ) exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR stretches for nitro groups (~1520 cm⁻¹) . The target compound’s methoxy group would show characteristic C-O stretches (~1250 cm⁻¹) in IR.
- The methyl ester in ’s compound likely has a ¹³C NMR signal near δ 165–170 ppm for the carbonyl carbon, absent in the methoxy-substituted target .
Biological Activity
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is . The structure features a pyrazole ring substituted with an isopropyl group, a methoxy group, and a nitro group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| Functional Groups | Pyrazole, Methoxy, Nitro |
The biological activity of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group can enhance its reactivity, allowing it to participate in redox reactions and influence enzyme activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
- Receptor Interaction : It may also act as a ligand for certain receptors, modulating signaling pathways involved in various physiological processes.
Biological Activities
Research has identified several biological activities associated with 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole:
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole demonstrated effectiveness against various bacterial strains in vitro, suggesting potential as an antimicrobial agent .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Neuroprotective Effects
Research into neuroprotective properties has revealed that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. The compound's mechanism may involve modulation of signaling pathways associated with neuronal survival .
Case Studies
Recent studies have explored the efficacy of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole in various models:
- Antitrypanosomal Activity : In a study focusing on Trypanosoma brucei, the compound showed promising results with an IC50 value lower than 100 nM, indicating effective inhibition of the parasite without significant toxicity to human cells .
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results highlighted that 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole exhibited selective cytotoxicity towards tumor cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
